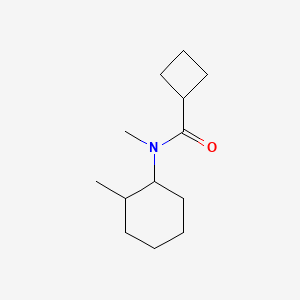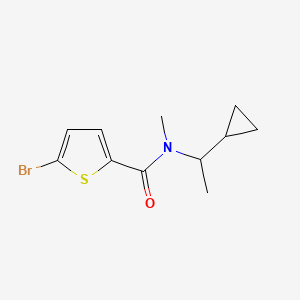
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide, also known as MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However,
作用機序
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide acts as an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity and is important for learning and memory. By blocking this receptor, N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide can induce dissociative and hallucinogenic effects.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It can cause dissociation, hallucinations, and euphoria, as well as changes in perception, mood, and thought. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide also has analgesic effects and can reduce pain perception. It has been found to increase heart rate and blood pressure, as well as cause respiratory depression and muscle rigidity.
実験室実験の利点と制限
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has several advantages for use in lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it useful for studying the role of the NMDA receptor in various physiological and pathological conditions. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide is also relatively stable and can be stored for long periods of time. However, N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has several limitations as well. It is a controlled substance and requires a license to handle and use. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide can also be toxic at high doses and can cause adverse effects in humans and animals.
将来の方向性
There are several future directions for research on N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide. One area of interest is the potential therapeutic applications of N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide. It has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential as a treatment for depression and anxiety disorders. Another area of interest is the role of N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide in pain management. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has analgesic effects and may be useful in treating chronic pain conditions. Finally, further research is needed to determine the long-term effects of N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide use and its potential for abuse and addiction.
Conclusion:
In conclusion, N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide is a dissociative drug that has gained popularity as a recreational drug. However, it has several scientific research applications, including studying its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide acts as an NMDA receptor antagonist and has been found to have antidepressant and anxiolytic effects, as well as analgesic effects. While N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has several advantages for use in lab experiments, it also has limitations and requires careful handling and use. Further research is needed to determine the potential therapeutic applications of N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide and its long-term effects.
合成法
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide can be synthesized by reacting 3-methyl-2-butanone with 4-methylbenzaldehyde and ammonium acetate in the presence of acetic acid. This reaction produces N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide as the final product.
科学的研究の応用
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It has been found to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and pain perception. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has also been shown to have antidepressant and anxiolytic effects in animal studies.
特性
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-10-6-3-4-9-12(10)14(2)13(15)11-7-5-8-11/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYBJECHWLBUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)






![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
